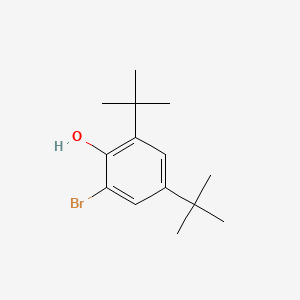

2-Bromo-4,6-di-tert-butylphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWZVAHZEOFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334155 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20834-61-1 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiling and Chemical Transformations of 2 Bromo 4,6 Di Tert Butylphenol

Reactions Involving the Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 2-Bromo-4,6-di-tert-butylphenol can undergo O-alkylation and O-acylation reactions. However, the significant steric hindrance imposed by the adjacent tert-butyl and bromine substituents can make these reactions challenging compared to less hindered phenols. These reactions typically require strong bases and reactive alkylating or acylating agents to proceed efficiently. For instance, the alkylation of the related 2,6-di-tert-butylphenol (B90309) with methyl acrylate has been studied, demonstrating the feasibility of such transformations under specific catalytic conditions. researchgate.net

Oxidation and Formation of Phenoxyl Radicals

A key characteristic of sterically hindered phenols like this compound is their ability to be oxidized to form stable phenoxyl radicals. The bulky tert-butyl groups stabilize the resulting radical, preventing rapid dimerization or subsequent reactions. This property is analogous to the well-studied oxidation of 2,4,6-tri-tert-butylphenol, which readily forms a deep-blue, stable phenoxyl radical. wikipedia.orgacs.org The oxidation can be achieved using various oxidizing agents, such as potassium ferricyanide (B76249). fishersci.carsc.org

Reactions at the Bromine-Substituted Carbon

Suzuki, Stille, and Other Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. wikipedia.orgfishersci.co.uk These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In a Suzuki-Miyaura coupling, the bromo-substituted phenol (B47542) can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgnih.gov Similarly, in a Stille coupling, an organotin reagent is used. nih.govmdpi.com The efficiency of these reactions can be influenced by the choice of ligand on the palladium catalyst. nih.gov

Lithiation and Grignard Reagent Formation

The bromine atom can be replaced by a lithium atom through a metal-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium. The resulting aryllithium species is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles. Similarly, the formation of a Grignard reagent is possible by reacting the bromo-substituted phenol with magnesium metal, although the acidic proton of the hydroxyl group would need to be protected or a di-Grignard reagent would be formed.

Electrophilic Aromatic Substitution

Nitration and Halogenation Reactions

The aromatic ring of this compound can undergo further electrophilic aromatic substitution, such as nitration or halogenation. The directing effects of the existing substituents (hydroxyl, bromine, and tert-butyl groups) will determine the position of the incoming electrophile. The strong activating and ortho-, para-directing hydroxyl group, along with the steric bulk of the tert-butyl groups, will play a significant role in the regioselectivity of these reactions.

Research Applications in Advanced Organic Synthesis

Precursor for Complex Molecule Synthesis

Role in the Synthesis of Bioactive Compounds

2-Bromo-4,6-di-tert-butylphenol serves as a valuable starting material in the synthesis of more complex molecules, some of which may exhibit biological activity. fishersci.ca For example, its treatment with potassium ferricyanide (B76249) in benzene (B151609) has been shown to yield 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, a derivative that could be a precursor in the development of new pharmaceutical compounds. fishersci.cafishersci.com The structural motif of sterically hindered phenols is found in a variety of antioxidants and other biologically active molecules. wikipedia.org

Application in the Development of Novel Ligands

The unique structure of this compound makes it an attractive building block for the synthesis of novel ligands for catalysis. The phenolic oxygen and the potential for modification at the bromine position allow for the creation of bidentate or polydentate ligands. These ligands can then be used to coordinate with various metal centers, leading to catalysts with unique steric and electronic properties for a range of chemical transformations.

Utility in Coupling Reactions

Substrate in Palladium-Catalyzed Cross-Coupling Reactions

As previously mentioned, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. scielo.brresearchgate.netrsc.org The Suzuki-Miyaura reaction, in particular, is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. nih.govorganic-chemistry.org The ability to couple this hindered phenol (B47542) with a wide variety of boronic acids under relatively mild conditions makes it a versatile component in synthetic strategies. fishersci.co.uknih.gov

Application in Copper-Catalyzed and Other Metal-Catalyzed Reactions

Beyond palladium, the bromo-substituted phenol can also participate in cross-coupling reactions catalyzed by other transition metals, such as copper. Copper-catalyzed reactions, like the Ullmann condensation, provide alternative methods for forming carbon-carbon and carbon-heteroatom bonds. The specific reaction conditions and catalyst systems would be tailored to the desired transformation.

Catalysis Research and Ligand Design with 2 Bromo 4,6 Di Tert Butylphenol Scaffolds

Development of Ligands for Transition Metal Catalysis

The design of effective ligands is paramount in homogeneous catalysis, as the ligand sphere around a metal center dictates its catalytic activity, stability, and selectivity. The unique combination of steric bulk and electronic properties of 2-Bromo-4,6-di-tert-butylphenol makes it an intriguing building block for ligand synthesis.

Hindered Phenoxide Ligands in Organometallic Complexes

Hindered phenoxide ligands are a well-established class of ligands in organometallic chemistry. The bulky substituents ortho to the hydroxyl group, such as the tert-butyl groups in the 2,6-di-tert-butylphenol (B90309) framework, create a sterically demanding pocket around the metal center upon coordination. researchgate.netresearchgate.net This steric shielding can prevent catalyst deactivation pathways like dimerization and promote specific reaction pathways by controlling substrate access to the active site.

The 2-Bromo-4,6-di-tert-butylphenoxide ligand, formed by deprotonation of the phenol (B47542), combines this steric hindrance with the electronic influence of a para-bromo substituent. This modification can impact the electron density at the metal center, thereby modulating its reactivity. While the parent 2,6-di-tert-butylphenol is widely used to create ligands for processes like olefin polymerization and oxidation catalysis, the specific application of the 2-bromo derivative in forming distinct organometallic complexes is a more specialized area of research. researchgate.netresearchgate.net The presence of the bromine atom offers a potential site for further functionalization, allowing for the creation of more complex, multidentate ligand architectures.

Table 1: Potential Components of a Hindered Phenoxide Catalytic System

| Component | Role in Catalysis | Potential Contribution from this compound Scaffold |

|---|---|---|

| Metal Precursor | The active center for the catalytic reaction. | Examples: Ti, V, Al, Co, Pd |

| Ligand | Modulates the metal's reactivity, selectivity, and stability. | Provides steric bulk to prevent catalyst deactivation and influence substrate approach. The bromo group adjusts electronic properties. |

| Substrate | The molecule undergoing transformation. | Examples: Alkenes, alkynes, epoxides, alcohols |

| Solvent | Medium for the reaction. | Dichloromethane (B109758), Toluene, THF |

| Co-catalyst/Activator | May be required to generate the active catalytic species. | Example: Trimethylaluminum |

Schiff Base Ligands Derived from this compound

Schiff base ligands, characterized by the azomethine (-C=N-) group, are among the most versatile and widely studied ligands in coordination chemistry. nih.gov They are typically synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.gov Their popularity stems from their synthetic accessibility and the ease with which their steric and electronic properties can be tuned.

To derive a Schiff base ligand from this compound, the phenol would first need to be chemically modified to contain either a primary amine or a carbonyl functional group. For instance, conversion to 2-amino-4,6-di-tert-butylphenol (B167885) would allow for subsequent condensation with a variety of aldehydes and ketones to produce a family of sterically hindered Schiff base ligands. However, while the synthesis of Schiff bases from other functionalized phenols and amines is common, nih.govmedwinpublishers.com the specific synthesis and catalytic application of those derived directly from the this compound scaffold are not extensively documented in current literature. Such hypothetical ligands could coordinate with various transition metals to act as catalysts in reactions like oxidation, reduction, and carbon-carbon bond formation.

Applications in Organic Transformations

The ultimate test of a ligand scaffold is its performance in catalyzing synthetically useful organic reactions. The steric and electronic features of ligands derived from this compound suggest potential applications in areas such as oxidation and rearrangement reactions.

Catalytic Oxidation of Organic Substrates

Catalytic oxidation is a cornerstone of chemical synthesis. Metal complexes featuring hindered phenol ligands are known to catalyze the oxidation of various substrates, including phenols and alcohols. koreascience.kracs.org For example, cobalt-Schiff base complexes involving the related 2,6-di-tert-butylphenol moiety have been studied for the autoxidation of phenols. rsc.org The hindered environment can stabilize the metal center in different oxidation states and control the interaction with the oxidant (e.g., O₂, H₂O₂).

Catalysts built from the this compound scaffold would be expected to participate in similar transformations. The bulky framework could enhance selectivity, while the electronic effect of the bromine atom could influence the rate and mechanism of the oxidation. Despite this potential, specific studies detailing the use of well-defined complexes of this compound as catalysts for the oxidation of external organic substrates are limited.

Epoxide Transformations to Carbonyl Compounds

The rearrangement of epoxides to carbonyl compounds, known as the Meinwald rearrangement, is a valuable transformation in organic synthesis. nih.govresearchgate.net This reaction is typically catalyzed by Lewis acids. Highly hindered, oxygenophilic Lewis acids are particularly effective. A notable example is the catalyst methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), which is derived from the isomeric 4-bromo-2,6-di-tert-butylphenol (B72302) . orgsyn.orgsigmaaldrich.com MABR has proven to be an exceptionally effective catalyst for the selective rearrangement of a wide range of epoxides to their corresponding aldehydes or ketones. orgsyn.org

Given the success of the MABR catalyst, it is conceivable that a similar catalyst derived from this compound could also facilitate such transformations. The position of the bromo substituent would alter the electronic nature and potentially the catalytic activity of the resulting aluminum complex. However, the catalytic activity of systems based on the this compound scaffold for epoxide transformations has not been reported to the same extent as its 4-bromo isomer.

Table 2: Illustrative Example of Epoxide to Aldehyde Rearrangement

| Substrate | Catalyst System | Product |

|---|---|---|

| trans-Stilbene oxide | Lewis Acid Catalyst (e.g., MABR) | Diphenylacetaldehyde |

| General Reaction: | ||

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing improved catalysts. Such investigations often involve a combination of kinetic studies, characterization of intermediates, isotopic labeling, and computational modeling. nih.govrsc.orgrsc.org For catalysts incorporating hindered phenoxide ligands, key mechanistic questions include identifying the active catalytic species, determining the rate-determining step, and understanding how the ligand influences selectivity. rsc.org

For a hypothetical catalytic cycle involving a ligand derived from this compound, mechanistic studies would aim to:

Identify Intermediates: Use spectroscopic techniques (NMR, EPR, X-ray crystallography) to detect and characterize metal-ligand complexes present during the reaction. nih.gov

Determine Reaction Kinetics: Measure reaction rates as a function of substrate, catalyst, and co-catalyst concentrations to derive a rate law. This helps identify the species involved in the rate-determining step. rsc.org

Probe Electronic Effects: Compare the catalytic activity to systems using the non-brominated or 4-bromo analogues to elucidate the electronic influence of the bromine atom's position.

Computational Modeling: Employ Density Functional Theory (DFT) or other computational methods to model the reaction pathway, calculate energy barriers for different steps, and visualize transition states.

While these are standard approaches in catalysis research, detailed mechanistic investigations focused specifically on catalytic systems derived from this compound are contingent on the development and reporting of such active catalysts.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-di-tert-butylphenol |

| 4-bromo-2,6-di-tert-butylphenol |

| 2-amino-4,6-di-tert-butylphenol |

| Trimethylaluminum |

| trans-Stilbene oxide |

| Diphenylacetaldehyde |

Design of Heterogeneous and Homogeneous Catalytic Systems Utilizing this compound Scaffolds

The sterically hindered and electronically modified phenolic structure of this compound makes it a valuable scaffold for the development of both homogeneous and heterogeneous catalytic systems. The bulky tert-butyl groups at the 2 and 6 positions create a well-defined steric environment around the phenolic oxygen and the ortho-bromo substituent, which can be exploited to control the selectivity and activity of metal-based catalysts. The electronic properties of the aromatic ring are influenced by the electron-donating tert-butyl groups and the electron-withdrawing bromine atom, allowing for the fine-tuning of the catalytic center.

Research in this area focuses on leveraging these features to design catalysts for a variety of organic transformations. The design strategies for homogeneous and heterogeneous catalysts based on this scaffold, however, diverge significantly. Homogeneous catalysts are typically discrete molecular species dissolved in the reaction medium, offering high activity and selectivity due to well-defined active sites. In contrast, heterogeneous catalysts involve the immobilization of the catalytic species onto a solid support, which facilitates catalyst separation and recycling, a key advantage in industrial processes.

While the application of 2,6-di-tert-butylphenol derivatives in catalysis is a broad field, this section will focus specifically on systems derived from the this compound scaffold.

Homogeneous Catalytic Systems

The design of homogeneous catalysts based on this compound often involves the deprotonation of the phenolic hydroxyl group to form a phenoxide ligand, which can then be coordinated to a metal center. The bromine atom can also serve as a site for further functionalization or participate in the catalytic cycle.

A notable example of a homogeneous catalyst derived from a bromo-di-tert-butylphenol derivative is methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR). researchgate.netnih.gov This bulky organoaluminum reagent is synthesized from the reaction of 4-bromo-2,6-di-tert-butylphenol with trimethylaluminum. nih.gov MABR has demonstrated exceptional utility as a catalyst for the selective rearrangement of epoxides to carbonyl compounds. researchgate.netnih.gov

The catalytic efficacy of MABR is attributed to its high steric bulk and strong Lewis acidity, which allows for the coordination and activation of the epoxide ring, followed by a selective rearrangement. The reaction proceeds with high yields for a variety of epoxide substrates.

Table 1: Performance of MABR in the Catalytic Rearrangement of Epoxides

| Epoxide Substrate | Product | Catalyst Loading (mol%) | Yield (%) |

| trans-Stilbene oxide | Diphenylacetaldehyde | 10 | 92 |

| 1,2-Epoxyoctane | Octanal | 10 | 85 |

| Cyclohexene oxide | Cyclohexanone | 20 | 78 |

The research findings indicate that the amount of catalyst required can vary depending on the substrate, with more hindered epoxides potentially requiring higher catalyst loadings. nih.gov The development of such catalysts highlights the potential of the this compound scaffold in creating highly selective and active homogeneous catalytic systems.

Heterogeneous Catalytic Systems

The design of heterogeneous catalysts aims to combine the high activity and selectivity of homogeneous systems with the practical advantages of easy separation and reusability. This is typically achieved by immobilizing a catalytically active species, often a metal complex, onto a solid support. While the principles of heterogeneous catalyst design are well-established, specific examples utilizing this compound are not extensively documented in the reviewed literature.

However, research on related hindered phenols provides a framework for how this compound could be employed in heterogeneous catalysis. For instance, copper(II) complexes with Schiff bases derived from 2,6-di-tert-butylphenol have been immobilized on polymer supports for the oxidation of phenols. researchgate.net These supported catalysts demonstrated good activity and could be recovered and reused.

Another approach involves the use of mesoporous silica (B1680970), such as MCM-41, as a support for metal catalysts. Copper-impregnated MCM-41 has been used for the liquid-phase oxidation of 2,6-di-tert-butylphenol. researchgate.net The porous structure of the silica provides a high surface area for the catalytic reaction.

The immobilization of catalysts derived from this compound could potentially be achieved through several methods:

Covalent Attachment: The phenolic hydroxyl group or the bromo substituent could be used to form a covalent bond with a functionalized solid support, such as silica or a polymer resin.

Coordination to a Supported Metal: A metal complex of a ligand derived from this compound could be anchored to a support.

Ion-Exchange: Anionic phenoxide species could be immobilized on a support with cationic sites.

While specific research on the heterogeneous catalytic applications of this compound is limited, the broader field of supported hindered phenol catalysts suggests a promising area for future investigation. The development of such heterogeneous systems would be a significant step towards the industrial application of catalysts based on this versatile scaffold.

Biological Activity Investigations and Structure Activity Relationship Studies

Antioxidant Mechanisms and Free Radical Scavenging.nih.gov

Phenolic compounds are well-regarded for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.netscienceopen.com The presence of bulky tert-butyl groups at the ortho and para positions of the phenolic ring in 2-bromo-4,6-di-tert-butylphenol influences its reactivity and stability.

The antioxidant potential of this compound and its analogs is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to assess the ability of a compound to act as a free radical scavenger. researchgate.netmdpi.com In this assay, the antioxidant reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. researchgate.net

Kinetic studies of the reactions between phenolic compounds and free radicals provide valuable insights into their antioxidant activity. The inhibition rate constant (k_inh) is a key parameter derived from these studies, quantifying the efficiency of an antioxidant in trapping radicals. researchgate.net For sterically hindered phenols like the derivatives of 2,6-di-tert-butylphenol (B90309), the reaction kinetics can be influenced by the steric hindrance around the hydroxyl group. nih.gov

While specific DPPH and FRAP assay results for this compound are not detailed in the provided search results, the general methodologies are well-established for evaluating phenolic antioxidants. researchgate.netresearchgate.net The DPPH assay, for instance, has been deemed less suitable for some tert-butylphenols due to steric hindrance. researchgate.net

Table 1: Common In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Spectrophotometric determination of the decrease in absorbance at a specific wavelength. researchgate.netmdpi.com |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product. | Spectrophotometric measurement of the formation of the ferrous-TPTZ complex. |

The antioxidant efficacy of novel compounds is often benchmarked against established antioxidants such as butylated hydroxytoluene (BHT) and Trolox (a water-soluble analog of vitamin E). nih.gov Studies have shown that combinations of different phenolic antioxidants, such as BHT and butylated hydroxyanisole (BHA), can exhibit synergistic effects, leading to enhanced antioxidant activity. nih.gov This synergism is often attributed to the regeneration of the more active antioxidant by the other or the formation of more stable radical species. nih.gov For instance, the combination of BHT and BHA has been shown to have potent anti-inflammatory activity, which may be linked to their synergistic antioxidant effects. nih.gov

While direct comparisons of this compound with BHT and Trolox are not extensively detailed in the provided results, the structural similarities to these well-known antioxidants suggest it likely operates through similar radical-scavenging mechanisms. The presence of tert-butyl groups in both this compound and BHT highlights a common structural feature known to influence antioxidant activity. nih.gov

Quantum chemical calculations are powerful tools for elucidating the mechanisms of antioxidant action at a molecular level. scienceopen.com The two primary mechanisms for free radical scavenging by phenolic antioxidants are Hydrogen Atom Transfer (HAT) and Electron Transfer-Proton Transfer (ET-PT). nih.gov

In the HAT mechanism , the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a more facile hydrogen atom donation. scienceopen.comresearchgate.net

The ET-PT mechanism is a two-step process. First, an electron is transferred from the phenol (B47542) to the free radical, forming a radical cation. This is followed by the transfer of a proton from the radical cation to a solvent or other proton acceptor. The ionization potential (IP) of the phenol is a key parameter in this pathway. researchgate.net

For sterically hindered phenols, such as derivatives of 2,6-di-tert-butylphenol, the HAT mechanism is generally favored. nih.gov The bulky tert-butyl groups can sterically hinder the approach of the free radical to the hydroxyl group, but they also contribute to the stability of the resulting phenoxyl radical. nih.govunibo.itbohrium.com Computational studies have shown that for 2,6-di-tert-butylphenol derivatives, the Gibbs free energy of activation for HAT is influenced by the substituents on the phenol ring. nih.gov

Antimicrobial Efficacy and Mode of Action.nih.gov

Beyond its antioxidant properties, this compound has demonstrated notable antimicrobial activity. Its lipophilic nature, conferred by the tert-butyl groups, is believed to facilitate its interaction with and disruption of microbial cell membranes. nih.gov

Research has shown that 2,4-di-tert-butylphenol (B135424) (a close analog of the title compound) and its derivatives exhibit efficacy against a range of microbial pathogens. nih.govnih.gov For example, 2,4-di-tert-butylphenol has been shown to be effective against the fungus Candida albicans, a common opportunistic pathogen. nih.gov It has also demonstrated activity against the bacterium Pseudomonas aeruginosa. frontiersin.org Another study reported the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of 2,4-di-tert-butylphenol produced by a Streptomyces species. researchgate.net The compound 2,4-di-tert-butylphenol has also been identified as an antimicrobial agent against Cutibacterium acnes, the bacterium associated with acne. nih.gov

Studies on this compound specifically have highlighted its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) is a key metric used to quantify antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Reported Antimicrobial Activity of 2,4-di-tert-butylphenol

| Microorganism | Activity Observed | Reference |

| Candida albicans | Antifungal and anti-biofilm activity. nih.gov | nih.gov |

| Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence. frontiersin.org | frontiersin.org |

| Staphylococcus aureus (MRSA) | Antibacterial activity. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org |

| Cutibacterium acnes | Antimicrobial activity. nih.gov | nih.gov |

| Fusarium oxysporum | Antifungal activity. researchgate.net | researchgate.net |

| Phytopathogenic Fungi (Aspergillus oryzae, Curvularia lunata, Fusarium verticillioides) | Antifungal activity. nih.gov | nih.gov |

The antimicrobial mode of action of phenolic compounds like this compound is often multifaceted. One primary mechanism is the disruption of the microbial cell membrane. The lipophilic tert-butyl groups can intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.gov Evidence for this membrane-disrupting activity has been observed with 2,4-di-tert-butylphenol against Bacillus cereus, where it caused a dramatic disruption of the membrane. nih.gov

In addition to membrane disruption, enzyme inhibition is another potential antimicrobial mechanism. The phenolic hydroxyl group and the bromine atom can form hydrogen and halogen bonds, respectively, with amino acid residues in the active sites of essential microbial enzymes, leading to their inactivation. For example, 2,4-di-tert-butylphenol has been shown to inhibit the production of virulence factors such as hemolysins and phospholipases in Candida albicans. nih.gov Furthermore, molecular docking studies have suggested that 2,4-di-tert-butylphenol can bind to and inhibit β-tubulin in the fungus Fusarium verticillioides, a mechanism similar to that of the fungicide carbendazim. nih.gov

Exploration of Other Bioactive Properties

Beyond its foundational chemical characteristics, the bioactivity of this compound and its analogs has been a subject of scientific inquiry. These investigations have uncovered potential roles in enzyme modulation and in the study of diseases linked to oxidative stress.

Studies on Enzyme Modulation and Protein-Ligand Interactions

The biological effects of this compound are rooted in its interactions with various molecular targets. The structure of the molecule, featuring a phenolic hydroxyl group and a bromine atom, allows for specific non-covalent interactions with proteins. The hydroxyl group is capable of forming hydrogen bonds, while the bromine atom can engage in halogen bonding. These interactions can alter the conformation and activity of enzymes, receptors, and other proteins. The bulky tert-butyl groups provide significant steric hindrance, which influences the compound's reactivity and how it fits into protein binding pockets.

A compelling example of protein-ligand interaction within this class of compounds is seen with the closely related analog, 2,4-di-tert-butylphenol (2,4-DTBP). Research has demonstrated that 2,4-DTBP can directly bind to and activate the Retinoid X Receptor alpha (RXRα), a key nuclear receptor involved in various physiological processes. nih.gov In contrast, the structural isomer 2,6-di-tert-butylphenol (2,6-DTBP) showed no such activity, highlighting the critical role of substituent placement in defining protein interactions. nih.gov While 2,4-DTBP did not appear to bind directly to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), its activation of the PPARγ-RXRα heterodimer suggests a complex mechanism of enzyme and receptor modulation. nih.gov These findings on a closely related analog provide a framework for understanding the potential protein targets of this compound.

Role in Oxidative Stress-Related Disease Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of numerous neurodegenerative diseases. mdpi.com Consequently, antioxidants that can mitigate oxidative damage are of significant therapeutic interest. mdpi.com

Research into analogs of this compound has underscored their potential in this area. For instance, 2,4-di-tert-butylphenol, isolated from sweet potato, has demonstrated protective effects against oxidative stress in cellular and animal models. researchgate.netnih.gov Studies have shown it can protect PC12 cells, a cell line used in neuroscience research, from cytotoxicity induced by hydrogen peroxide. researchgate.netnih.gov Furthermore, in mouse models of Alzheimer's disease, administration of 2,4-di-tert-butylphenol was found to guard against neurotoxicity induced by amyloid-beta peptides, likely due to its antioxidant capabilities. researchgate.netnih.gov The antioxidant activity of 2,4-DTBP is believed to be crucial in reducing the detrimental impact of oxidative stress on neurons. researchgate.net This body of research suggests that hindered phenols like this compound could be valuable tools in studying and potentially counteracting the effects of oxidative stress-related diseases. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of brominated di-tert-butylphenols is not uniform; it is intricately linked to the specific arrangement of the functional groups on the phenol ring. A detailed Structure-Activity Relationship (SAR) analysis reveals how subtle changes in the molecular architecture can lead to significant differences in biological effects.

Influence of Halogen and tert-Butyl Substituent Position

The positioning of the halogen atom and the bulky tert-butyl groups is a critical determinant of bioactivity. The steric and electronic properties conferred by these substituents dictate how the molecule interacts with its biological targets.

A clear illustration of this principle is the differential activity of 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP). As previously mentioned, 2,4-DTBP was found to induce adipogenesis in human mesenchymal stem cells by activating the RXRα receptor, marking it as a potential obesogen. nih.gov In stark contrast, 2,6-DTBP was inactive in the same assays. nih.gov This difference is attributed to the specific orientation of the tert-butyl groups. In 2,4-DTBP, the tert-butyl group at the 4-position makes extensive contact with hydrophobic residues deep within the ligand-binding pocket of RXRα, while the group at the 2-position helps stabilize the active conformation of the receptor. nih.gov The arrangement in 2,6-DTBP presumably does not allow for this optimal binding.

The presence and position of a halogen atom further modulate activity. Halogen bonding is an increasingly recognized non-covalent interaction that can influence ligand-protein binding affinity and specificity. In the case of this compound, the bromine at the 2-position, adjacent to the hydroxyl group, can influence the acidity of the phenol and participate in unique interactions within a binding site, distinct from a non-halogenated analog. Studies on other halogenated compounds have shown that increasing the atomic mass of the halogen can enhance biological activity, suggesting the bromine atom in this compound plays a crucial role in its specific biological profile. rsc.org

Table 1: Influence of Substituent Position on Biological Activity of Di-tert-butylphenol Analogs

| Compound | Substituent Positions | Observed Biological Activity | Reference |

| 2,4-Di-tert-butylphenol | tert-Butyl at C2 and C4 | Activates RXRα; induces adipogenesis. | nih.gov |

| 2,6-Di-tert-butylphenol | tert-Butyl at C2 and C6 | Inactive in adipogenesis assays; does not activate RXRα. | nih.gov |

| 4-Bromo-2,6-di-tert-butylphenol (B72302) | Bromo at C4, tert-Butyl at C2 and C6 | Used as a terminating comonomer and reactant in synthesis of antioxidant-bearing polymers. | sigmaaldrich.comsigmaaldrich.com |

| This compound | Bromo at C2, tert-Butyl at C4 and C6 | Potential for enzyme modulation via hydrogen and halogen bonding. |

Design of Derivatives with Enhanced Biological Potency and Selectivity

Building on SAR insights, researchers are actively designing and synthesizing derivatives of hindered phenols to achieve greater biological potency and more selective action. The goal is to fine-tune the molecular structure to optimize interactions with a specific target while minimizing off-target effects.

The core structure of a substituted phenol serves as a versatile scaffold for chemical modification. For instance, 4-Bromo-2,6-di-tert-butylphenol is utilized as a reactant in the synthesis of norbornene comonomers that incorporate an antioxidant hindered phenol moiety, effectively building the phenol's protective properties into a larger polymer structure. sigmaaldrich.com This approach demonstrates how the phenol can be derivatized to create new materials with specific functionalities.

Other strategies involve creating more complex molecules where the phenol is a key component. Research has been conducted on organophosphorous compounds containing a 3,5-di-tert-butyl-4-hydroxybenzyl fragment to study their antimicrobial and antioxidant properties. bohrium.com Similarly, new ruthenium(II) and ruthenium(III) complexes have been synthesized with 2,6-di-tert-butylphenol as a ligand to evaluate their combined antioxidant and antiproliferative activities. bohrium.com These examples highlight a rational design approach, where the known bioactive phenol scaffold is chemically linked to other moieties (like organophosphorous groups or metal complexes) to introduce novel or enhanced biological activities. This synthetic versatility allows for the creation of a wide array of derivatives tailored for specific applications, from new pharmaceuticals to advanced materials. researchgate.net

Table 2: Examples of Designed Derivatives and Their Intended Applications

| Base Compound | Derivative Type | Intended Application/Study | Reference |

| 4-Bromo-2,6-di-tert-butylphenol | Norbornene comonomer | Synthesis of polymers with built-in antioxidant properties. | sigmaaldrich.com |

| 2,6-Di-tert-butylphenol | Ruthenium (II/III) complex | Evaluation of antioxidant and antiproliferative activities. | bohrium.com |

| 3,5-Di-tert-butyl-4-hydroxybenzyl | Organophosphorous compound | Investigation of antimicrobial and antioxidant properties. | bohrium.com |

| 4-Bromo-2,6-di-tert-butylphenol | Methylaluminum bis(phenoxide) (MABR) | Use as a catalyst for transforming epoxides to carbonyl compounds. | sigmaaldrich.com |

Advanced Material Science Applications of 2 Bromo 4,6 Di Tert Butylphenol

Polymer Stabilization: Mechanisms of Action against Degradation

The principal application of 2-Bromo-4,6-di-tert-butylphenol in material science is as a stabilizer, protecting polymeric materials from various forms of degradation. Its efficacy stems from its ability to interrupt the chemical chain reactions that lead to material failure.

Oxidative degradation is a primary cause of polymer failure, leading to cracking, discoloration, and loss of mechanical integrity. Hindered phenols like this compound are highly effective antioxidants that inhibit these processes. The mechanism involves the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize highly reactive free radicals (such as alkyl and peroxy radicals) that propagate the degradation chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxy radical, making it stable and less likely to initiate new degradation chains.

A notable strategy involves the covalent attachment of di-tert-butylphenol (DBP) moieties to a polymer backbone, such as polyurethane (PU). nih.gov In one study, a bromoalkylation chemical strategy was used to graft the DBP antioxidant onto the urethane (B1682113) nitrogen groups of the PU. nih.gov This modification confers significant resistance to oxidation. nih.gov When exposed to accelerated oxidative conditions, the unmodified PU showed significant surface degradation and cavitation, whereas the DBP-modified PU (PU-DBP) exhibited minimal changes. nih.gov This demonstrates the compound's role as a potent radical scavenger, effectively halting the auto-oxidative cycle at its initial stages. nih.govacs.org

By preventing oxidative degradation, this compound inherently enhances the thermal stability and long-term performance of materials. Degradation is often accelerated by heat, and by inhibiting the root chemical reactions, the material can withstand higher temperatures and longer service times.

Research on DBP-modified polyurethane (PU-DBP) provides clear evidence of this enhancement. Following exposure to an accelerated oxidative environment, the mechanical properties of unmodified polyurethane deteriorated significantly. nih.gov In contrast, the PU-DBP formulation was the only one to demonstrate bulk elastomeric properties that were minimally affected by the oxidative stress. nih.gov This preservation of mechanical integrity, such as stress-strain properties, is a direct indicator of enhanced long-term performance and thermal-oxidative stability. nih.gov The molecular weight and volatility of the antioxidant are critical factors; higher molecular weight and lower volatility, such as that achieved by covalently bonding the antioxidant to the polymer, lead to greater effectiveness during prolonged thermal aging. iupac.org

Table 1: Effects of Oxidative Degradation on Modified and Unmodified Polyurethane An interactive table summarizing the results of comparative oxidative degradation studies on various polyurethane formulations.

| Formulation | FTIR Analysis Results | Scanning Electron Microscopy (SEM) | Uniaxial Stress-Strain Properties |

|---|---|---|---|

| Unmodified PU | Significant oxidation-related changes | Demonstrated surface cavitation | Marked deterioration of stress-strain properties |

| PU-DBP | Significant resistance to oxidation | No cavitation observed | Bulk elastomeric properties minimally affected |

| PU-Chol | Significant resistance to oxidation | No cavitation observed | Marked deterioration of stress-strain properties |

| PU-Chol-DBP | Significant resistance to oxidation | No cavitation observed | Marked deterioration of stress-strain properties |

Data sourced from a study on preventing oxidative degradation in polyurethane. nih.gov

The utility of this compound and its derivatives extends to polymer blends and composites, where interfaces between different materials can be particularly susceptible to degradation. Incorporating the antioxidant into the bulk polymer matrix or as a compatibilizer at the interface can protect the entire system. The covalent modification of polyurethane is an example of its use in a composite system, where it protects the base polymer from environmental attack. nih.gov

While direct studies on this compound in specific blends are not extensively detailed, the performance of structurally similar hindered bisphenols has been evaluated in materials like polypropylene (B1209903) and isoprene (B109036) rubber. researchgate.net These studies show high antioxidant performance, indicating that such compounds are effective across a range of polymer types. researchgate.net The principles of radical scavenging and stabilization are broadly applicable, suggesting that this compound would be an effective stabilizer in various polymer blends and composites, preventing degradation at vulnerable interfaces and within the constituent polymer phases.

Development of Functional Polymers and Resins

Beyond its role as an additive, this compound and its isomers serve as key building blocks in the synthesis of functional polymers and resins. The bromine atom provides a reactive site for polymerization or grafting reactions, allowing the antioxidant moiety to be permanently integrated into the polymer structure.

This approach creates a "self-protecting" material where the stabilizer cannot be lost through leaching or volatilization, a common failure point for additive-based systems. nih.goviupac.org Examples of this application include:

Synthesis of Polyurethane Derivatives: As previously discussed, the compound can be used to create polyurethane with covalently bonded antioxidant functionality, resulting in a polymer with inherent resistance to oxidative degradation. nih.gov

Development of Novel Monomers: The related compound, 4-Bromo-2,6-di-tert-butylphenol (B72302), has been used as a terminating comonomer in the polymerization of other phenols and as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene. This creates a norbornene-based monomer that carries the antioxidant hindered phenol (B47542) group, which can then be used to build functional polymers. sigmaaldrich.com

Intermediates for Multifunctional Stabilizers: Substituted phenols containing reactive groups are sought after as intermediates for complex, multifunctional antioxidants. For instance, derivatives of 2,6-di-tert-butylphenol (B90309) are used to synthesize multifunctional phosphorus-containing antioxidants that can act as both free radical scavengers and hydroperoxide decomposers. researchgate.net

Fabrication of Smart Materials and Responsive Systems

The use of this compound specifically in the fabrication of smart materials and responsive systems is not extensively documented in current research literature. Smart materials, which change their properties in response to external stimuli like temperature or pH, often rely on different classes of polymers and functional groups. bohrium.com While the stabilization provided by hindered phenols is crucial for the durability of any advanced material, its direct role in creating the "responsive" characteristic of a smart material has not been a primary focus of investigation.

Structure-Property Relationships in Material Formulations

The performance of this compound in material formulations is a clear illustration of structure-property relationships. The specific arrangement of its chemical groups directly dictates its function and effectiveness.

Hindered Phenol Structure: The core of its antioxidant activity lies in the phenolic hydroxyl group shielded by two bulky tert-butyl groups. This "hindered" structure allows it to efficiently trap radicals while maintaining the stability of the resulting antioxidant radical, preventing it from initiating further degradation. nih.govacs.org

Covalent Bonding Capability: The bromine atom on the phenolic ring provides a reactive handle. This feature allows for the covalent attachment of the antioxidant moiety to a polymer backbone. nih.gov This structural integration leads to a significant improvement in the material's long-term stability and durability, as the antioxidant is permanently fixed within the material and cannot be physically depleted over time. nih.goviupac.org

Influence on Mechanical Properties: As demonstrated in polyurethane systems, integrating the di-tert-butylphenol structure directly into the polymer network preserves the material's bulk elastomeric properties even after severe oxidative stress. nih.gov This establishes a direct link between the chemical structure of the stabilizer and the preservation of the final material's critical mechanical properties. nih.gov

Environmental Research and Impact Assessment of Brominated Phenols

Degradation Pathways in Environmental Compartments (e.g., Water, Soil)

The environmental persistence of phenolic compounds is a significant concern. researchgate.net The degradation of these compounds can occur through various physical, chemical, and biological processes. Halogenated compounds, in particular, are known for their resistance to breakdown by soil bacteria, which contributes to their persistence in the environment. ncert.nic.in

In the context of water treatment, advanced oxidation processes (AOPs) have been explored for the degradation of substituted phenols. For instance, the ultraviolet/persulfate (UV/PS) process has been evaluated for the degradation of 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP). researchgate.net Studies on other hindered phenols, such as 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), have shown that aerobic bacteria can effectively degrade them under optimal conditions. nih.gov For example, an Alcaligenes sp. strain was found to remove 62.4% of 2,6-DTBP within 11 days, with a degradation half-life of 9.38 days. nih.gov Similarly, bacteria isolated from industrial wastewater, such as Lysinibacillus sp., have demonstrated high degradation rates for 2,4-DTBP, reaching up to 89.31% degradation after seven days. semanticscholar.org

Photocatalytic degradation is another important pathway, especially in aqueous environments. The degradation of 4-tert-butylphenol (B1678320) (4-t-BP) has been achieved using photocatalysts like titanium dioxide (TiO2) under UV and solar light. semanticscholar.orgmdpi.com The efficiency of this process can be influenced by factors such as catalyst dosage and the presence of other ions. mdpi.com For instance, while carbonate ions can promote photocatalytic degradation, bicarbonate and nitrate (B79036) ions can have an inhibitory effect. mdpi.com

In soil, the fate of phenolic compounds is largely governed by sorption and biodegradation. researchgate.net Strong sorption to soil organic carbon and rapid biodegradation can lead to the complete degradation of these chemicals within the top few centimeters of the soil profile, minimizing the risk of groundwater leaching. researchgate.net The structure of the phenol (B47542), including the type and position of substituents, significantly influences its toxicity and degradation. For example, a chlorine atom in the ortho position of a phenol molecule generally decreases its toxicity, while a meta substitution increases it. pjoes.com

While specific degradation studies on 2-Bromo-4,6-di-tert-butylphenol are not extensively detailed in the provided results, the research on similar hindered and halogenated phenols provides a framework for understanding its likely environmental behavior. The presence of both bulky tert-butyl groups and a bromine atom suggests that its degradation will be influenced by both steric hindrance and the strength of the carbon-bromine bond.

Bioaccumulation and Biotransformation Studies in Ecological Systems

Bioaccumulation, the process by which organisms accumulate chemicals from their environment, is a key concern for persistent organic pollutants. The lipophilic nature of many phenolic compounds contributes to their potential for bioaccumulation. nih.gov

Studies on the related compound 2,4-di-tert-butylphenol (2,4-DTBP) have shown its accumulation in aquatic organisms. In the Asian Clam (Corbicula fluminea), 2,4-DTBP was found to accumulate in both the gills and digestive glands, with the digestive gland being the primary target tissue. nih.gov This accumulation was associated with oxidative stress and inflammation in the digestive glands. nih.gov

The biotransformation of phenols within organisms is a critical process that can either lead to detoxification or the formation of more toxic metabolites. pjoes.com For example, 2,6-di-tert-butylphenol (2,6-DTBP) can be metabolized to its para-quinone metabolite, 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), which has been linked to carcinogenic risk. nih.gov

For brominated flame retardants, such as bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), studies have shown bioaccumulation in organisms like the oligochaete Lumbriculus variegatus. researchgate.net This study also identified a potential biotransformation product, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP). researchgate.net The elimination of these compounds can be biphasic, with an initial rapid depletion followed by a much slower elimination of the remaining body burden. researchgate.net

While direct bioaccumulation and biotransformation data for this compound are limited in the provided search results, the information on analogous compounds suggests a potential for bioaccumulation due to its lipophilic character, indicated by a predicted XlogP of 5.6. uni.lu The metabolic fate would likely involve enzymatic processes that could lead to various transformation products, the toxicity of which would need to be assessed. The presence of the bromine atom could also influence its metabolic pathways and potential for debromination.

Environmental Fate Modeling and Predictive Assessments

Environmental fate models are crucial tools for predicting the distribution and persistence of chemicals in the environment. rsc.org These models integrate data on a chemical's physical-chemical properties, partitioning behavior, and degradation rates to estimate its distribution across different environmental compartments like air, water, soil, and sediment. researchgate.netnih.gov

For brominated compounds like polybrominated diphenyl ethers (PBDEs), multimedia models indicate that they will predominantly partition to organic carbon in soil and sediment. researchgate.netnih.gov The persistence of these compounds is strongly influenced by their degradation rates in these media, which are often not well-known. researchgate.netnih.gov Models like the TaPL3 can estimate the characteristic travel distance, suggesting the potential for long-range atmospheric transport. researchgate.netnih.gov

Key parameters for accurate modeling include partition coefficients (e.g., K_ow, K_oa), aqueous solubility, and vapor pressure. researchgate.net For instance, the predicted soil adsorption coefficient (Koc) for a similar compound, 2-bromo-4-ethylphenol, is 347 L/kg, indicating moderate adsorption to soil organic matter. epa.gov The predicted bioconcentration factor for the same compound is 21.8 L/kg. epa.gov

Predictive assessments for this compound would utilize its specific physical-chemical properties to run similar multimedia fate models. While not explicitly stated in the provided results, its structure suggests it would have a high octanol-water partition coefficient (K_ow) and low water solubility, leading to partitioning into soil and sediment. The bulky tert-butyl groups and the bromine atom would influence its degradation half-life, a critical input for these models.

Challenges in environmental fate modeling include accurately estimating partition coefficients for polar and ionizable chemicals and better describing bioavailability in different environments. rsc.org

Comparative Environmental Risk Analysis of Hindered and Halogenated Phenols

A comparative environmental risk analysis of hindered and halogenated phenols is essential for understanding the relative risks posed by different compounds within this class. This analysis considers factors such as persistence, bioaccumulation potential, and toxicity. nih.gov

Persistence and Degradation: Hindered phenols, like 2,6-di-tert-butylphenol, can be biodegradable, although the rate can be slow. nih.gov Halogenated phenols, on the other hand, tend to be more persistent due to the strength of the carbon-halogen bond. ncert.nic.in The combination of steric hindrance from the tert-butyl groups and the presence of a halogen in this compound likely contributes to its persistence.

Bioaccumulation: Both hindered and halogenated phenols can be lipophilic and thus have the potential to bioaccumulate. For example, 2,4-di-tert-butylphenol accumulates in aquatic organisms. nih.gov Brominated flame retardants also show significant bioaccumulation potential. researchgate.net The risk of bioaccumulation is related to the compound's octanol-water partition coefficient (K_ow).

Toxicity: The toxicity of phenols is influenced by their structure. pjoes.com Halogenation can increase toxicity. For instance, pentachlorophenol (B1679276) and pentabromophenol (B1679275) are highly toxic. nih.gov The position of the halogen also matters; a meta-substituted chlorine atom, for example, increases toxicity more than an ortho-substituted one. pjoes.com Hindered phenols also exhibit toxicity; 2,4-di-tert-butylphenol has been shown to have phytotoxic effects on various weed species. ukm.myresearchgate.net The metabolite of 2,6-di-tert-butylphenol has been linked to carcinogenic risk. nih.gov

Bromophenols, as a class, are known to interfere with endocrine hormone metabolism. nih.gov Compounds like 2,4,6-tribromophenol (B41969) are ubiquitously found in the environment and can be degradation products of other brominated flame retardants. nih.gov

A comparative risk analysis would place this compound within this spectrum of risk. Its structure, with both bulky alkyl groups and a halogen, suggests a profile that includes persistence, potential for bioaccumulation, and inherent toxicity.

Interactive Data Table: Comparative Properties of Selected Phenols

Future Perspectives and Emerging Research Avenues for 2 Bromo 4,6 Di Tert Butylphenol

Development of Sustainable Synthetic Methodologies

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 2-Bromo-4,6-di-tert-butylphenol is no exception. Current research is pivoting away from traditional synthesis methods that often rely on harsh reagents and organic solvents, towards more sustainable and environmentally friendly alternatives.

Traditional synthesis of brominated phenols often involves the use of elemental bromine and chlorinated solvents. orgsyn.org Future methodologies are expected to focus on alternative brominating agents and greener solvent systems. For instance, the use of sodium bromide or potassium bromide in the presence of an oxidizing agent like persulfate in aqueous solutions represents a more environmentally benign approach. google.com Such methods can reduce the reliance on hazardous reagents and minimize the generation of toxic waste streams. google.com

Key areas of research in sustainable synthesis include:

Catalytic Bromination: The development of efficient catalysts, potentially based on transition metals or even enzymatic systems, could enable the selective bromination of 2,6-di-tert-butylphenol (B90309) with high atom economy.

Solvent Replacement: A shift towards greener solvents, such as water, supercritical fluids, or bio-based solvents, is anticipated to reduce the environmental footprint of the synthesis process.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for chemical reactions. The adaptation of bromination reactions to flow chemistry setups could lead to more controlled and sustainable production of this compound.

A comparison of traditional versus potential green synthesis parameters is outlined in the table below.

| Parameter | Traditional Synthesis | Sustainable Synthesis (Projected) |

| Brominating Agent | Elemental Bromine (Br₂) | Sodium Bromide (NaBr) / Potassium Bromide (KBr) with an oxidant |

| Solvent | Chloroform (B151607), Carbon Tetrachloride, Dichloromethane (B109758) | Water, Ethanol-water mixtures, Supercritical CO₂ |

| Byproducts | Halogenated organic waste | Water, inorganic salts |

| Energy Input | Often requires heating and cooling steps | Potentially lower energy requirements with catalysis or photochemistry |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of new molecules. researchgate.netnih.gov For this compound and its derivatives, AI and ML can accelerate the identification of novel applications and optimize their properties for specific functions.

In the realm of drug discovery , ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new compounds. youtube.com This approach, known as Quantitative Structure-Activity Relationship (QSAR) modeling, can be applied to derivatives of this compound to screen for potential drug candidates against various diseases. youtube.comiipseries.org Given that phenolic compounds are known for their antioxidant properties, AI could be instrumental in designing derivatives with enhanced efficacy and reduced toxicity. mdpi.com

For material design , AI can be employed to predict the physical and chemical properties of polymers and other materials incorporating this compound. This can guide the development of new materials with desired characteristics, such as improved thermal stability, flame retardancy, or antioxidant capacity.

| AI/ML Application Area | Potential Impact on this compound Research |

| Drug Discovery | - Virtual screening of derivatives for biological activity. iipseries.org- Prediction of pharmacokinetic and toxicological profiles. researchgate.net- De novo design of novel therapeutic agents based on the core structure. iipseries.org |

| Material Science | - Prediction of polymer properties incorporating the compound.- Design of novel antioxidants and stabilizers.- Optimization of nanocomposite formulations. |

| Process Chemistry | - Optimization of reaction conditions for sustainable synthesis.- Predictive modeling of reaction kinetics and yield. |

Nanotechnology Applications and Nanocomposite Development

The unique physicochemical properties of this compound make it a candidate for integration into nanomaterials and nanocomposites. The sterically hindered phenolic group provides antioxidant capabilities, while the bromo-substituent offers a site for further chemical modification, allowing it to be covalently linked to polymer chains or nanoparticle surfaces.

Future research could explore the use of this compound as a functional additive in polymer nanocomposites. Its incorporation could enhance the thermal stability and longevity of the material by preventing oxidative degradation. Furthermore, the development of nano-QSAR models can aid in predicting the potential toxicity of such nanomaterials, ensuring their safe design and application. nih.gov

Potential nanotechnology-driven research directions include:

Functionalized Nanoparticles: Grafting this compound onto the surface of nanoparticles (e.g., silica (B1680970), gold, or quantum dots) to create novel functional materials with combined antioxidant and optical or electronic properties.

Active Packaging: Incorporating the compound into polymer nanocomposites for food packaging applications, where it could act as a slow-release antioxidant to extend the shelf life of perishable goods.

Biomedical Nanocarriers: Designing nanocarriers for drug delivery where the compound is integrated to protect the therapeutic payload from degradation and to mitigate oxidative stress at the target site.

Advanced Biomedical Applications and Theranostics

Building upon its known antimicrobial and antioxidant properties, future biomedical research on this compound is likely to venture into more sophisticated applications, including the realm of theranostics. Theranostics combines therapeutic and diagnostic capabilities into a single agent, allowing for simultaneous treatment and monitoring of disease.

The structure of this compound could be modified to incorporate imaging moieties (e.g., fluorescent dyes or radioisotopes) while retaining its therapeutic antioxidant activity. Such a theranostic agent could be used to visualize sites of oxidative stress in the body, for instance in neurodegenerative diseases or cancer, while simultaneously providing a therapeutic effect.

Emerging biomedical research avenues may include:

Neuroprotective Agents: Derivatives of 2,6-di-tert-butylphenol have shown potential in reducing glutamate-induced oxidative toxicity in neuronal cells. mdpi.com Further investigation into this compound derivatives as neuroprotective agents for conditions like Alzheimer's or Parkinson's disease is a promising area.

Anti-inflammatory Drugs: The antioxidant properties of the compound suggest it could modulate inflammatory pathways, which are often linked to oxidative stress.

Targeted Cancer Therapy: The development of derivatives that selectively accumulate in tumor tissues and exert cytotoxic effects through the generation of reactive oxygen species or by inhibiting key survival pathways.

Addressing Environmental Challenges through Green Chemical Design

The principles of green chemical design aim to create products and processes that are environmentally benign. For this compound, this involves not only developing sustainable synthesis methods but also designing derivatives with improved environmental profiles.

A key challenge with some phenolic compounds is their potential persistence and toxicity in the environment. Research is needed to understand the environmental fate and biodegradability of this compound. Studies on related compounds like 2,6-di-tert-butylphenol have identified bacterial strains capable of its degradation. nih.gov Similar research on the brominated analog is crucial.

Future research in this area will likely focus on:

Biodegradability Studies: Assessing the biodegradability of this compound and its derivatives in various environmental compartments.

Structure-Degradability Relationships: Using computational models to design new derivatives with enhanced biodegradability without compromising their desired functional properties.

Interdisciplinary Research Synergies

The future advancement of this compound research will heavily rely on synergistic collaborations across various scientific fields. The complexity of the challenges and the breadth of potential applications necessitate an integrated approach.

Examples of such interdisciplinary synergies include:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives, which are then evaluated by biologists and pharmacologists for their therapeutic potential. fishersci.ca

Materials Science and Engineering: Material scientists can incorporate the compound into new polymers and composites, with engineers then testing the performance and durability of these materials for specific applications.

Computational Science and Experimental Science: Computational chemists and data scientists can use AI and ML to predict promising candidate molecules and materials, which can then be synthesized and validated by experimental scientists, creating a feedback loop that accelerates the discovery process. youtube.comnih.gov

Environmental Science and Toxicology: Environmental scientists can study the environmental fate and impact of the compound, while toxicologists assess its safety profile, providing crucial data for the design of greener and safer chemical products.

The continued exploration of this compound, fueled by these interdisciplinary efforts, holds the promise of significant scientific and technological advancements in the years to come.

Q & A

Q. What are the optimal conditions for synthesizing 2-Bromo-4,6-di-tert-butylphenol via bromination?

Methodological Answer: The bromination of 4,6-di-tert-butylphenol typically involves electrophilic aromatic substitution. Key parameters include:

- Reagent Selection : Use of bromine (Br₂) or pyridinium tribromide in non-polar solvents (e.g., benzene or dichloromethane) to minimize side reactions .

- Temperature Control : Reactions are often conducted at 0–25°C to moderate exothermicity and improve regioselectivity .

- Catalysts : Lewis acids like FeCl₃ may enhance bromination efficiency.

- Yield Optimization : Purification via recrystallization (e.g., using hexane/ethyl acetate) yields >95% purity. Refer to Journal of Organic Chemistry (vol. 70, #11) for detailed protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR identify tert-butyl groups (δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.0–7.5 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks at m/z 285.22 (C₁₄H₂₁BrO) .

- Elemental Analysis : Validates Br content (theoretical: ~28%) .

Q. How does steric hindrance from tert-butyl groups affect reactivity in substitution reactions?

Methodological Answer: The tert-butyl groups at positions 4 and 6 create steric bulk, which:

- Limits Electrophilic Attack : Hinders para-substitution, directing reactions to the less hindered ortho position.

- Slows Reaction Kinetics : Reduced accessibility to the phenolic -OH group decreases esterification or etherification rates.

- Enhances Stability : Steric protection mitigates oxidative degradation, as shown in polymer stabilization studies .

Advanced Research Questions

Q. What mechanistic insights explain the formation of dibenzofuran derivatives during oxidation of this compound?

Methodological Answer: Oxidative coupling via potassium ferricyanide in benzene generates dibenzofurans through:

- Radical Intermediates : Phenoxyl radicals form via single-electron oxidation of the phenol -OH group .

- Coupling Pathways : Radical recombination at the ortho position yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyldibenzofuran. Minor products arise from debromination .

- Reaction Monitoring : Use TLC or HPLC to track intermediates. Computational studies (DFT) can model radical stabilization by tert-butyl groups .

Q. How can computational chemistry predict the antioxidant efficacy of this compound in polymer matrices?

Methodological Answer:

- DFT Calculations : Evaluate bond dissociation energies (BDEs) of the phenolic O-H bond. Lower BDEs correlate with higher radical-scavenging activity .

- Molecular Dynamics (MD) : Simulate interactions between the compound and polymer chains (e.g., polypropylene) to assess diffusion rates and stabilization efficiency .

- Comparative Studies : Benchmark against BHT (BDE ~80 kcal/mol) to predict relative antioxidant performance .

Q. What methodologies assess the compound’s toxicity for laboratory safety?

Methodological Answer: While direct toxicity data for this compound is limited, extrapolate from structurally similar phenols:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity. Negative results in analogous compounds (e.g., 4-sec-butyl-2,6-di-tert-butylphenol) suggest low genotoxicity .

- In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) evaluate IC₅₀ values.

- Environmental Impact : Biodegradability tests (OECD 301) and ecotoxicity assays (e.g., Daphnia magna LC₅₀) are recommended .

Data Contradiction Analysis

Q. Why do studies report conflicting yields in dibenzofuran synthesis from this compound?

Methodological Answer: Discrepancies arise from:

- Reaction Conditions : Higher temperatures (>40°C) favor debromination, reducing dibenzofuran yields .

- Catalyst Purity : Trace metals (e.g., Fe³⁺) in reagents accelerate side reactions.

- Analytical Methods : HPLC vs. GC quantification may vary due to differing detection limits. Standardize protocols using internal standards (e.g., deuterated analogs) .

Research Gaps and Future Directions

- Green Synthesis : Explore catalytic bromination using H₂O₂/KBr in micellar media to reduce solvent waste.

- In Vivo Pharmacokinetics : Radiolabeled studies (¹⁴C tracing) can elucidate metabolic pathways.

- Polymer Composite Design : Investigate synergies with co-stabilizers (e.g., hindered amines) for enhanced UV resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.